

# Application Notes: SBFI-AM for Live-Cell Sodium Imaging

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## Compound of Interest

Compound Name: *Sbfi-AM*

Cat. No.: *B154809*

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## Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (**SBFI-AM**) is a vital fluorescent indicator for the quantitative measurement of intracellular sodium ( $[Na^+]_i$ ) concentrations in living cells.[1][2] As a ratiometric dye, **SBFI-AM** allows for accurate and dynamic monitoring of  $[Na^+]_i$  by measuring the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[3][4] This makes it a powerful tool in neuroscience, cardiovascular research, and drug discovery for investigating the roles of sodium in cellular processes like signal transduction, ion transport, and cell volume regulation.[5]

## Mechanism of Action

**SBFI-AM** is a membrane-permeant derivative of the sodium indicator SBFI. The acetoxymethyl (AM) esters facilitate its passive diffusion across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now membrane-impermeant SBFI in the cytosol. The fluorescence of SBFI is sensitive to the concentration of  $Na^+$ . Upon binding to  $Na^+$ , its fluorescence excitation spectrum shifts. Specifically, the fluorescence intensity increases at an excitation wavelength of approximately 340 nm and decreases at around 380 nm, while the emission is typically measured at 505 nm. The ratio of the fluorescence intensities at these two excitation wavelengths ( $F_{340}/F_{380}$ ) is directly proportional to the intracellular sodium concentration.

## Applications in Research and Drug Development

The ability to measure  $[Na^+]_i$  with high spatial and temporal resolution makes **SBFI-AM** a valuable tool in various research areas:

- **Neuroscience:** To study the dynamics of sodium influx during action potentials and the role of  $Na^+$  in neuronal excitability and signaling.
- **Cardiovascular Physiology:** To investigate the role of  $[Na^+]_i$  in cardiac myocyte contractility, ischemia, and heart failure.
- **Drug Discovery:** To screen for compounds that modulate the activity of sodium channels, pumps (e.g.,  $Na^+/K^+$ -ATPase), and transporters, which are important drug targets.
- **Cellular Physiology:** To understand the role of sodium in maintaining cell volume, pH regulation, and other fundamental cellular processes.

## Quantitative Data for SBFI-AM

The following table summarizes the key quantitative properties of **SBFI-AM** for easy reference.

Property	Value	References
Excitation Wavelengths ( $Na^+$ -bound / $Na^+$ -free)	~340 nm / ~380 nm	
Emission Wavelength	~505 nm	
Dissociation Constant ( $K_d$ ) for $Na^+$	Varies with conditions (e.g., presence of $K^+$ ). Reported values range from 4 mM to 21 mM. A common value cited is ~11.3 mM in the presence of physiological $K^+$ concentrations.	
Selectivity	Approximately 18-fold more selective for $Na^+$ over $K^+$ .	
Molecular Weight	1127.1 g/mol	
Solubility	Soluble in DMSO.	

## Experimental Protocols

### Reagent Preparation and Handling

- **SBFI-AM Stock Solution:** Prepare a 1-10 mM stock solution of **SBFI-AM** in anhydrous dimethyl sulfoxide (DMSO). To aid dissolution, consider mixing with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO. Store the stock solution at -20°C, protected from light and moisture.
- **Loading Buffer:** A common loading buffer is a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution, buffered to a physiological pH (typically 7.2-7.4).
- **Probenecid Stock Solution (Optional):** Prepare a 100 mM stock solution of probenecid in a suitable solvent (e.g., 1 M NaOH, then adjust pH). Probenecid can be used to inhibit organic anion transporters, which can extrude the dye from the cells.

### Cell Loading with SBFI-AM

- **Cell Culture:** Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well plates) and culture until they reach the desired confluency.
- **Prepare Loading Solution:** Dilute the **SBFI-AM** stock solution into the pre-warmed loading buffer to a final concentration of 5-10  $\mu$ M. If using Pluronic F-127, the final concentration should be around 0.02%. If using probenecid, add it to the loading solution at a final concentration of 1 mM.
- **Dye Loading:** Remove the cell culture medium and wash the cells once with the loading buffer. Add the **SBFI-AM** loading solution to the cells.
- **Incubation:** Incubate the cells for 40 minutes to 4 hours at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type. Reducing the temperature may help prevent compartmentalization of the dye.
- **Wash and De-esterification:** After loading, wash the cells two to three times with fresh, pre-warmed loading buffer (without **SBFI-AM**) to remove extracellular dye. Incubate the cells for an additional 30-60 minutes to allow for complete de-esterification of the dye by intracellular esterases.

## Live-Cell Sodium Imaging

- **Microscopy Setup:** Use a fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a filter set for detecting emission at ~505 nm. A Fura-2 filter set is often suitable.
- **Image Acquisition:** Acquire fluorescence images by alternating excitation between 340 nm and 380 nm. Collect the emitted light at 505 nm.
- **Experimental Procedure:** After establishing a baseline  $[Na^+]_i$ , cells can be treated with experimental compounds or subjected to stimuli. Record the changes in fluorescence intensity at both excitation wavelengths over time.
- **Data Analysis:** Calculate the ratio of the fluorescence intensities ( $F_{340}/F_{380}$ ) for each time point. The change in this ratio reflects the change in intracellular sodium concentration.

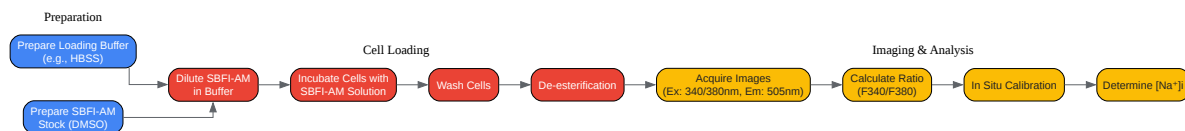
## In Situ Calibration of the SBFI Signal

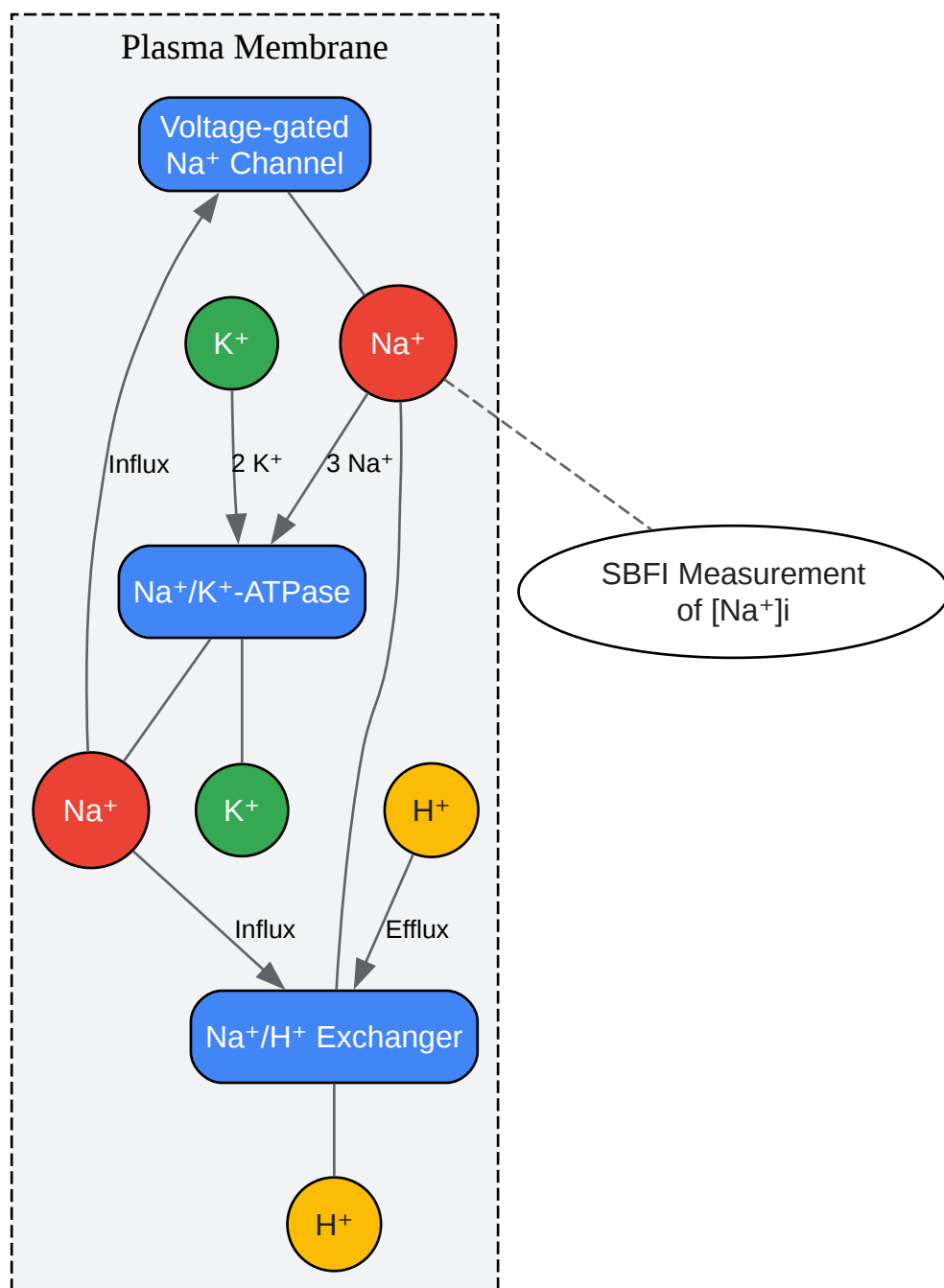
To convert the fluorescence ratio values into absolute intracellular sodium concentrations, an in situ calibration is necessary.

- **Prepare Calibration Solutions:** Prepare a set of calibration solutions with known  $Na^+$  concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength,  $Na^+$  is typically replaced with  $K^+$  or another cation like choline.
- **Ionophore Treatment:** At the end of the experiment, treat the SBFI-loaded cells with a combination of ionophores to equilibrate the intracellular and extracellular  $Na^+$  concentrations. A common combination is gramicidin (to permeabilize the membrane to monovalent cations) and strophanthidin (to inhibit the  $Na^+/K^+$  pump).
- **Ratio Measurements:** Sequentially perfuse the cells with the different calibration solutions and record the steady-state fluorescence ratio ( $F_{340}/F_{380}$ ) for each known  $Na^+$  concentration.
- **Calibration Curve:** Plot the measured ratios against the corresponding  $Na^+$  concentrations to generate a calibration curve. This curve can then be used to convert the experimental ratio

data into absolute  $[Na^+]_i$  values. The relationship can often be fitted with a Michaelis-Menten or linear equation within a specific concentration range.

## Visualizations





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